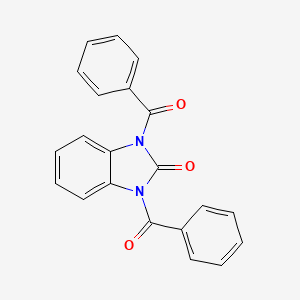

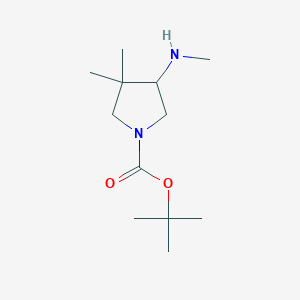

![molecular formula C23H19N3O3S B2556664 N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-phenoxybenzamide CAS No. 864858-99-1](/img/structure/B2556664.png)

N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-phenoxybenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-phenoxybenzamide” is a chemical compound of significant interest in scientific research, with potential implications in various fields of research and industry. It is a thienopyridine .

Molecular Structure Analysis

The molecular formula of this compound is C17H14N4O4S. The InChI representation is InChI=1S/C20H21N3O5S/c1- 11 (24) 23- 6- 5- 13- 14 (9- 21) 20 (29- 17 (13) 10- 23) 22- 19 (25) 12- 7- 15 (26- 2) 18 (28- 4) 16 (8- 12) 27- 3/h7- 8H,5- 6,10H2,1- 4H3, (H,22,25) .科学的研究の応用

Anticancer Research

N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-phenoxybenzamide: has shown potential as an anticancer agent. Its structure allows it to interact with tubulin, inhibiting microtubule polymerization, which is crucial for cell division. This inhibition can lead to the accumulation of cells in the G2/M phase of the cell cycle, ultimately inducing apoptosis in cancer cells . This makes it a promising candidate for developing new chemotherapeutic agents.

Antitubulin Agents

The compound has been evaluated for its ability to act as an antitubulin agent. Tubulin inhibitors are essential in cancer treatment as they disrupt the microtubule network within the cell, which is necessary for mitosis. Studies have shown that derivatives of this compound can inhibit tubulin polymerization at micromolar levels, leading to significant antiproliferative activity against various cancer cell lines .

Synthesis of Heterocyclic Compounds

N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-phenoxybenzamide: is a valuable precursor in the synthesis of various heterocyclic compounds. Its cyano and acetyl groups make it highly reactive, allowing it to participate in multiple condensation and substitution reactions. This reactivity is exploited in the synthesis of novel heterocyclic moieties with potential biological activities .

Antiproliferative Activity

Research has demonstrated that this compound exhibits significant antiproliferative activity against a range of cancer cell lines, including L1210, CEM, and HeLa cells. The compound’s ability to inhibit cell growth at low micromolar concentrations makes it a strong candidate for further development as an antiproliferative agent .

Apoptosis Induction

The compound has been found to induce apoptosis in cancer cells effectively. This is achieved through its interaction with tubulin, leading to cell cycle arrest and subsequent apoptotic cell death. This property is particularly valuable in cancer therapy, where inducing apoptosis in cancer cells is a primary goal .

Selectivity Towards Cancer Cells

One of the notable features of N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-phenoxybenzamide is its selectivity towards cancer cells. Studies have shown that it does not induce cell death in normal human peripheral blood mononuclear cells, suggesting that it may selectively target cancer cells while sparing normal cells . This selectivity is crucial for reducing the side effects of chemotherapy.

特性

IUPAC Name |

N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-phenoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O3S/c1-15(27)26-12-11-19-20(13-24)23(30-21(19)14-26)25-22(28)16-7-9-18(10-8-16)29-17-5-3-2-4-6-17/h2-10H,11-12,14H2,1H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USZWQUYJXZTQRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-phenoxybenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Cyclopropyl-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2556587.png)

![2-[(2,5-Dimethylphenyl)methyl]-6-(4-fluorophenyl)pyridazin-3-one](/img/structure/B2556589.png)

![1-(4-{3-[4-(4-Fluorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)ethanone](/img/structure/B2556591.png)

![4-(cyclopropylcarbonyl)-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrrole-2-carboxamide](/img/structure/B2556594.png)

![Methyl 2-(2-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2556597.png)

![N-(3,4-difluorophenyl)-2-[6-fluoro-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2556598.png)